molecular formula C8H7NO3 B055709 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 117613-30-6

4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B055709
CAS No.: 117613-30-6
M. Wt: 165.15 g/mol
InChI Key: ITEWRYWRNQCNHT-UHFFFAOYSA-N
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Description

4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a chemical compound with the molecular formula C8H7NO3 . It has a molecular weight of 165.15 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a furo[3,2-b]pyrrole core with a carboxylic acid group at the 5-position and a methyl group at the 4-position .

Scientific Research Applications

Synthesis and Derivatives

  • Synthetic Pathways and Derivatives : The synthesis of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate involves a two-step process, leading to the creation of various derivatives through reactions like Vilsmeier-Haack, hydrazinolysis, and microwave irradiation or classical heating. These derivatives include furo[3,2-b]pyrrole-2-aldimines and pyrazole derivatives, showcasing the versatility of this compound as a precursor for further chemical transformations (Zemanová & Gašparová, 2013).

  • Aromaticity and Molecular Structures : Studies on the aromaticity of dihetero analogues of pentalene dianion involving methyl furo[3,2-b]pyrrole-5-carboxylate derivatives have been conducted. X-ray diffraction and ab initio studies indicate the aromatic character of these compounds and how substituents affect their stability and aromaticity, which is crucial for developing novel organic materials (Cyrański et al., 2001).

Applications in Material Science

  • Microwave-Assisted Reactions : The synthesis of methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate and its derivatives under microwave irradiation demonstrates the utility of this approach in reducing reaction times and maintaining yields, highlighting its application in efficient and sustainable chemical synthesis (Krutošíková et al., 2000).

Biological Activity Studies

  • Antibacterial Activity : Furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-ones, synthesized from methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, have been evaluated for their antibacterial activity. This research opens pathways for the development of new antibacterial agents based on furo[3,2-b]pyrrole derivatives (Zemanov et al., 2017).

Properties

IUPAC Name

4-methylfuro[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEWRYWRNQCNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)O)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428213
Record name 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117613-30-6
Record name 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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